molecular formula C14H19NO3 B14909234 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol

カタログ番号: B14909234
分子量: 249.30 g/mol
InChIキー: DHOOMPBAHIAQNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a benzodioxole derivative featuring a cyclopentyl(methyl)amino substituent attached via a methylene group at the 6-position of the benzo[d][1,3]dioxol-5-ol scaffold. This compound is structurally related to antitumor agents such as AP-02 (a benzo[d][1,3]dioxol-5-ol derivative), which acts via cell cycle arrest in cancer cells .

特性

分子式

C14H19NO3

分子量

249.30 g/mol

IUPAC名

6-[[cyclopentyl(methyl)amino]methyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C14H19NO3/c1-15(11-4-2-3-5-11)8-10-6-13-14(7-12(10)16)18-9-17-13/h6-7,11,16H,2-5,8-9H2,1H3

InChIキー

DHOOMPBAHIAQNU-UHFFFAOYSA-N

正規SMILES

CN(CC1=CC2=C(C=C1O)OCO2)C3CCCC3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol typically involves multi-step organic reactions. The cyclopentyl and methylamino groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

化学反応の分析

Types of Reactions: 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, especially at positions ortho to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol has a wide range of applications in scientific research:

作用機序

類似化合物との比較

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol and selected analogs:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound : 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol Cyclopentyl(methyl)aminomethyl 291.3 (calculated) Not explicitly reported; inferred antitumor/neurological activity
6-((3,5-Di-tert-butyl-4-hydroxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol Morpholino and phenolic groups 513.6 Antioxidant or kinase inhibition (hypothesized)
6-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol Pyrrolidinyl and 4-bromophenyl 444.3 Potential anticancer (bromine enhances electrophilic reactivity)
6-Methoxy-5-(3,4,5-trimethoxyphenethyl)benzo[d][1,3]dioxol-4-ol (Compound 3-1) Trimethoxyphenethyl 374.4 Antitumor (IC₅₀ = 14.8 µM vs. KB cells)
n-Cyclopentylbenzo[d][1,3]dioxol-5-amine Direct cyclopentylamine 205.25 Pharmaceutical intermediate (structural simplicity)

Key Differences and Implications

In contrast, the rigid 4-bromophenyl group in the pyrrolidine analog () may restrict motion but enhance π-π stacking in hydrophobic pockets .

Lipophilicity and Bioavailability: The cyclopentyl(methyl)amino group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over polar analogs like 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid (logP ~1.8) .

Biological Activity Trends: Dihydrostilbene derivatives (e.g., Compound 3-1) demonstrate micromolar-range antitumor activity, suggesting that extended aromatic systems (e.g., phenethyl groups) enhance cytotoxicity . The target compound’s tertiary amine may interact with acidic residues in enzymatic pockets, analogous to metabotropic glutamate receptor agonists like (trans)-1-amino-cyclopentyl-1,3-dicarboxylate (ACPD) .

Antitumor Potential

  • AP-02, a structurally simple benzo[d][1,3]dioxol-5-ol derivative, induces G0/G1 phase arrest in COLO 205 cells . The target compound’s cyclopentyl(methyl)amino group may enhance potency by modulating apoptosis pathways or kinase inhibition.
  • Pyrrolidine and morpholino analogs () highlight the importance of nitrogen-containing substituents in targeting cancer cell proliferation .

生物活性

6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol is a synthetic compound that has garnered attention for its potential biological activity, particularly in the realm of cancer therapeutics. The compound's structure includes a benzo[d][1,3]dioxole core, which is a common feature in many bioactive molecules. This article provides a detailed overview of the biological activity associated with this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H19_{19}N\O3_{3}
  • Key Functional Groups : Hydroxyl group (-OH), cyclopentyl group, and methylamino group.

The presence of these groups contributes to its chemical diversity and reactivity, which are crucial for its biological activity.

Research indicates that 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol exhibits significant anticancer properties. Its mechanisms include:

  • Microtubule Modulation : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by interacting with microtubule dynamics. This effect is critical for disrupting mitotic processes in rapidly dividing cancer cells.
  • Cellular Signaling Pathways : Studies suggest that it may influence key signaling pathways related to cell survival and proliferation, although further research is needed to elucidate the complete interaction profile with various biological targets.

Anticancer Activity

In vitro studies have demonstrated that 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol can significantly inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity at low concentrations.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Microtubule disruption
HeLa (Cervical Cancer)12Cell cycle arrest

Structural Activity Relationship (SAR)

Comparative studies with structurally similar compounds have been conducted to understand the SAR of 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol. The following table summarizes some related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
6-(Methylamino)benzo[d][1,3]dioxoleContains a methylamino groupLacks cyclopentyl group
2-(Cyclohexylmethylamino)phenolCyclohexyl instead of cyclopentylDifferent core structure
4-(Cyclobutylmethylamino)-2-hydroxybenzaldehydeCyclobutyl group presentAldehyde functional group

These comparisons highlight how variations in substituents affect biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with 6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol exhibited reduced tumor growth compared to control groups. These findings support its development as a candidate for cancer therapy.
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。